![molecular formula C19H13ClFN3O3 B12216994 5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12216994.png)
5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a fluorophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves multiple steps. One common method includes the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine as an acid-binding agent . This reaction is performed under mild conditions to yield the intermediate compound, which is then further reacted with other reagents to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The use of efficient catalysts and solvents, along with controlled temperature and pressure conditions, is crucial for large-scale synthesis. Recovery and recycling of reagents like triethylamine can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring and an oxadiazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H13ClFN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13ClFN3O3/c1-9-7-15-13(8-14(9)20)10(2)17(26-15)19(25)22-18-16(23-27-24-18)11-3-5-12(21)6-4-11/h3-8H,1-2H3,(H,22,24,25) |
InChI Key |
JZWIXDVDQGKQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NON=C3C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B12216911.png)

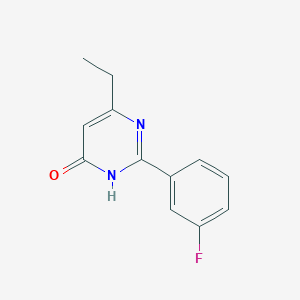
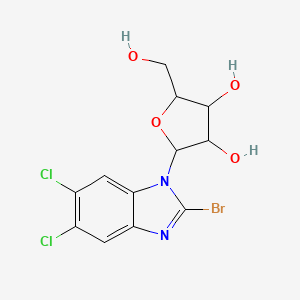
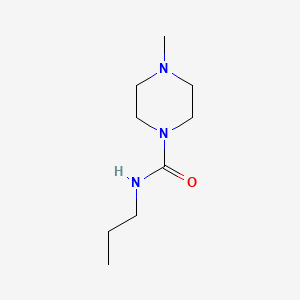
![3-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B12216936.png)
![2-(2,4-dichlorophenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216937.png)
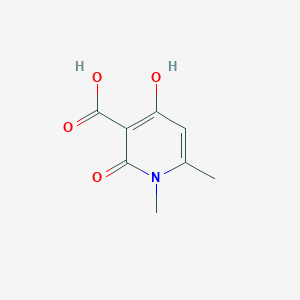
![4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12216947.png)
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl-](/img/structure/B12216948.png)
![benzyl {[(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12216956.png)
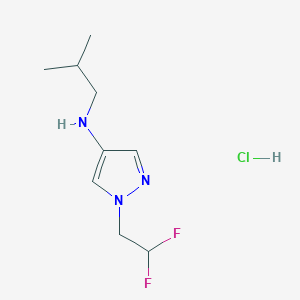
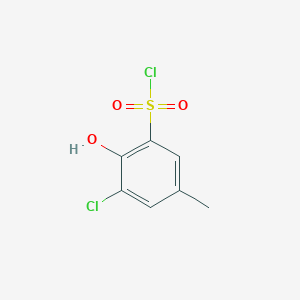
![Ethyl 4-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B12216974.png)
